4-Methyl-2-oxopentanal 1-oxime
CAS No.: 50627-09-3
Cat. No.: VC1827518
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50627-09-3 |
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Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | (1E)-1-hydroxyimino-4-methylpentan-2-one |
Standard InChI | InChI=1S/C6H11NO2/c1-5(2)3-6(8)4-7-9/h4-5,9H,3H2,1-2H3/b7-4+ |
Standard InChI Key | YNFDTNUDQJVEOF-QPJJXVBHSA-N |
Isomeric SMILES | CC(C)CC(=O)/C=N/O |
SMILES | CC(C)CC(=O)C=NO |
Canonical SMILES | CC(C)CC(=O)C=NO |
Introduction
Chemical and Physical Properties
4-Methyl-2-oxopentanal 1-oxime possesses specific physicochemical properties that distinguish it from other related compounds. Understanding these properties is essential for predicting its behavior in various chemical environments and biological systems.
Chemical Properties
As an oxime derivative, 4-methyl-2-oxopentanal 1-oxime exhibits chemical properties characteristic of both ketones and oximes. The presence of the oxime group (C=N-OH) imparts hydrogen bonding capabilities, while the ketone functionality contributes to its reactivity profile. The compound's reactivity is influenced by the electronic effects between these functional groups, particularly the conjugation between the ketone and oxime moieties.
Computed Physical and Chemical Properties
Computational analysis provides valuable insights into the compound's properties:
These computed properties suggest moderate lipophilicity (XLogP3-AA value of 1.7), indicating potential for both aqueous solubility and membrane permeability, properties that are relevant for biological applications and pharmaceutical development.
Structural Information
Understanding the structural features of 4-methyl-2-oxopentanal 1-oxime provides insights into its chemical behavior and reactivity patterns.
Molecular Formula and Structural Representation
4-Methyl-2-oxopentanal 1-oxime has the molecular formula C₆H₁₁NO₂ . The compound contains an isobutyl group attached to a carbonyl (C=O), which is further connected to a carbon bearing an oxime functionality (C=N-OH).
Structural Identifiers
Various structural identifiers help in the unambiguous identification of this compound:
Synthesis and Preparation Methods
The synthesis of 4-methyl-2-oxopentanal 1-oxime involves specific chemical transformations that can be accomplished through various routes.
General Oxime Synthesis Approaches
Oximes are typically synthesized through the condensation reaction between carbonyl compounds (aldehydes or ketones) and hydroxylamine. For 4-methyl-2-oxopentanal 1-oxime specifically, this would involve the reaction of 4-methyl-2-oxopentanal with hydroxylamine or a hydroxylamine salt under appropriate conditions.
Synthetic Routes for Related Compounds
While specific synthetic procedures for 4-methyl-2-oxopentanal 1-oxime are not directly provided in the search results, synthesis methods for related oximes can serve as reference points:
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A general procedure for oxime synthesis involves refluxing a carbonyl compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium acetate in a suitable solvent like ethanol or methanol .
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For related compounds, synthesis procedures involve reactions with acetohydroxamic acid and concentrated sulfuric acid in acetonitrile under reflux conditions, followed by appropriate purification steps .
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The parent aldehyde (4-methyl-2-oxopentanal) could potentially be prepared through oxidation of corresponding alcohols or through ozonolysis of appropriate alkenes containing the isobutyl moiety.
Purification and Characterization
The purification of oximes typically involves:
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Extraction with ethyl acetate
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Washing with saturated sodium chloride solution
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Drying over anhydrous sodium sulfate
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Concentration under reduced pressure
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Purification by column chromatography (commonly using silica gel with an appropriate solvent system) .
Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized oxime.
Biological Activity and Toxicology
The biological properties of 4-methyl-2-oxopentanal 1-oxime are of particular interest due to the general bioactivity profile associated with oxime compounds.
Toxicological Profile
Limited toxicological data is available specifically for 4-methyl-2-oxopentanal 1-oxime:
This LD50 value suggests moderate acute toxicity when administered intraperitoneally in mice, though additional toxicity studies would be necessary for a comprehensive toxicological assessment.
Biological Activities of Oximes
Oximes as a chemical class have demonstrated various biological activities that may be relevant to understanding the potential applications of 4-methyl-2-oxopentanal 1-oxime:
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Anticancer activity: Many oximes have been identified as multitargeted kinase inhibitors that can inhibit multiple intracellular signal transduction pathways, offering potential advantages over single-targeted inhibitors in antitumor drug research .
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Anti-inflammatory properties: Oximes have demonstrated anti-inflammatory effects in various models, suggesting potential therapeutic applications in inflammatory conditions .
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Enzyme inhibition: Some oximes act as enzyme inhibitors, affecting various biochemical pathways that may be relevant to disease processes .
The specific biological activities of 4-methyl-2-oxopentanal 1-oxime would require further investigation to determine if it shares these properties with other oxime compounds.
Analytical Methods and Characterization
Accurate identification and characterization of 4-methyl-2-oxopentanal 1-oxime are essential for research and development applications.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for the characterization of oximes:
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Mass Spectrometry: The molecular ion peak at m/z 129 would be expected for 4-methyl-2-oxopentanal 1-oxime, with fragmentation patterns reflecting the cleavage of the isobutyl group and the oxime functionality .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon-13 NMR spectroscopy can provide detailed structural information about the compound, with characteristic signals for the oxime proton, methine proton, methylene protons, and methyl groups.
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Infrared (IR) Spectroscopy: Characteristic IR absorption bands would be expected for the O-H stretching of the oxime group (approximately 3200-3600 cm⁻¹), C=N stretching (approximately 1640-1690 cm⁻¹), and C=O stretching of the ketone (approximately 1710-1720 cm⁻¹).
Chromatographic Methods
Chromatographic techniques are important for the separation and analysis of 4-methyl-2-oxopentanal 1-oxime:
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used for the identification of oximes, particularly when derivatized to improve chromatographic properties .
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High-Performance Liquid Chromatography (HPLC): HPLC with appropriate detectors can be used for the quantitative analysis of oximes in various matrices.
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Thin-Layer Chromatography (TLC): TLC can be used for monitoring reaction progress during synthesis and for preliminary purity assessment .
Derivatization Approaches
Derivatization techniques can enhance the detectability and chromatographic behavior of oximes:
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O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization is commonly used for the analysis of carbonyl compounds, including oximes, particularly for environmental and atmospheric chemistry applications .
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These derivatization approaches facilitate the detection and quantification of oximes at low concentrations in complex matrices.
Applications and Research Significance
The potential applications of 4-methyl-2-oxopentanal 1-oxime span multiple fields of research and development.
Pharmaceutical Applications
Given the general bioactivity profile of oximes, 4-methyl-2-oxopentanal 1-oxime may have potential pharmaceutical applications:
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As a potential pharmacophore in drug discovery programs targeting various diseases, particularly where oximes have shown promise, such as in cancer, inflammation, and infectious diseases .
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As an intermediate in the synthesis of more complex bioactive compounds.
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As a potential enzyme inhibitor, based on the established role of certain oximes in inhibiting specific enzymatic pathways .
Analytical Chemistry Applications
In analytical chemistry, 4-methyl-2-oxopentanal 1-oxime might serve as:
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A reference standard for the validation of analytical methods for oxime compounds.
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A derivatization agent or intermediate in the development of analytical procedures for related compounds.
Environmental Chemistry
The compound may have relevance in environmental chemistry:
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As a potential product of atmospheric chemistry reactions, particularly in the oxidation of volatile organic compounds (VOCs) containing relevant structural features .
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In indoor air chemistry studies, where related carbonyl compounds and their oxime derivatives have been identified as products of reactions between ozone and common indoor pollutants .
Future Research Directions
Several promising avenues exist for further research on 4-methyl-2-oxopentanal 1-oxime:
Structure-Activity Relationship Studies
Comparative studies between 4-methyl-2-oxopentanal 1-oxime and related oximes could provide insights into the relationship between structural features and biological activities, potentially guiding the design of more effective bioactive compounds.
Medicinal Chemistry Exploration
The investigation of 4-methyl-2-oxopentanal 1-oxime as a starting point for medicinal chemistry programs could lead to the development of novel therapeutic agents, particularly in areas where oximes have shown promise, such as anticancer and anti-inflammatory applications.
Synthetic Methodology Development
The development of improved synthetic routes for 4-methyl-2-oxopentanal 1-oxime, with higher yields, greater stereoselectivity, and milder conditions, would facilitate its broader application in research and development.
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